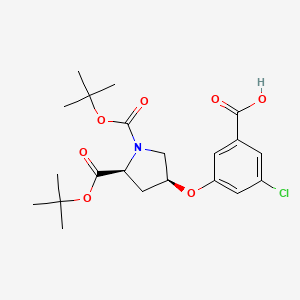
3-(Cyclopropylmethylene)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethylene)pyrrolidine is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their significant biological and pharmacological activities. The unique structure of this compound, which includes a cyclopropylmethylene group attached to the pyrrolidine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethylene)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyleneazetidines with diazo compounds in the presence of a rhodium catalyst can yield 4-methyleneproline derivatives, which can be further modified to obtain this compound .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the catalytic ammoniation of tetrahydrofuran (THF) with ammonia. This process is carried out at high temperatures and pressures using solid acid catalysts . The separation of pyrrolidine from THF can be achieved using nonporous adaptive crystals, which offer high purity and low energy consumption .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethylene)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the cyclopropylmethylene group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Cyclopropylmethylene)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethylene)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein involved in cell signaling pathways .
Comparison with Similar Compounds
Pyrrolidine-2,3-diones: These compounds share the pyrrolidine core but differ in their functional groups and biological activities.
Pyrrolizines: Another class of nitrogen-containing heterocycles with similar structural features but distinct pharmacological profiles.
Prolinol: A derivative of pyrrolidine with significant biological activity and different stereochemistry.
Uniqueness: 3-(Cyclopropylmethylene)pyrrolidine stands out due to its cyclopropylmethylene group, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
(3E)-3-(cyclopropylmethylidene)pyrrolidine |
InChI |
InChI=1S/C8H13N/c1-2-7(1)5-8-3-4-9-6-8/h5,7,9H,1-4,6H2/b8-5+ |
InChI Key |
NOWQCIAXZKEQQV-VMPITWQZSA-N |
Isomeric SMILES |
C1CC1/C=C/2\CCNC2 |
Canonical SMILES |
C1CC1C=C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13342572.png)
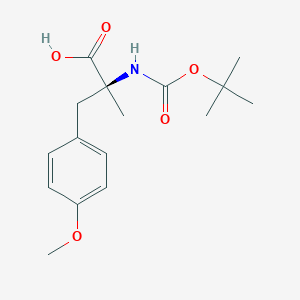
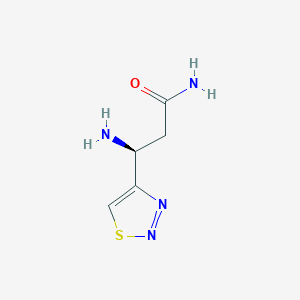
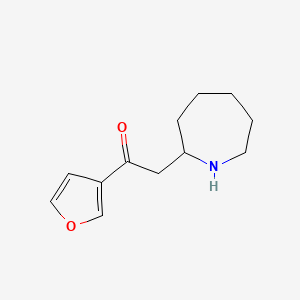
![3-[[(5-Carboxypentyl)amino]carbonyl]-3-hydroxypentanedioic Acid](/img/structure/B13342596.png)
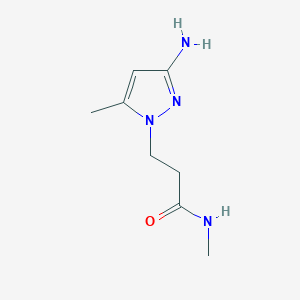

![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)
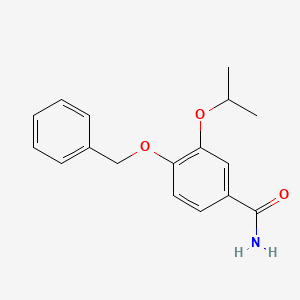
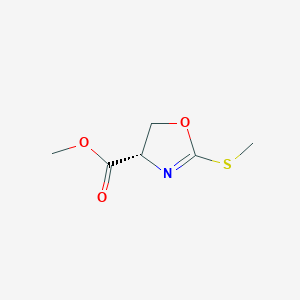
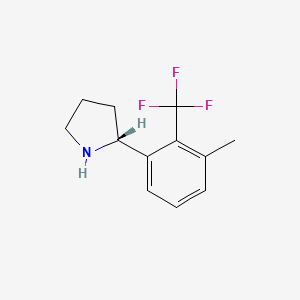
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B13342634.png)
